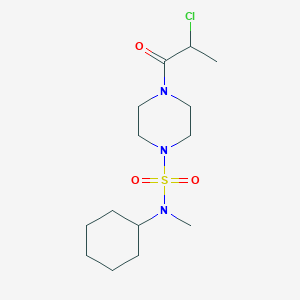

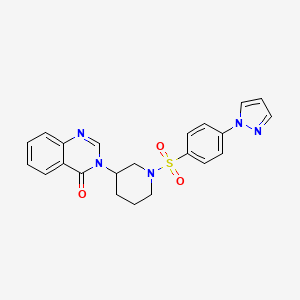

![molecular formula C13H19NO3 B2568436 (+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate CAS No. 1881275-93-9](/img/structure/B2568436.png)

(+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, often abbreviated as (-)-TBOA-3-C, is a naturally occurring carboxylic acid derivative found in the bark of several species of trees. It is a potent inhibitor of the enzyme trans-2-enoyl-CoA reductase (TER). TER is a key enzyme involved in fatty acid synthesis, and inhibition of this enzyme leads to reduced levels of fatty acid synthesis and fatty acid accumulation. (-)-TBOA-3-C has been used in various scientific research applications, including studies of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Structure Analysis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a structurally similar compound. This synthesis involved a cyclic amino acid ester, characterized using NMR spectroscopy, mass spectrometry, and X-ray diffraction. The compound features a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Peptidomimetic Synthesis : Mandal et al. (2005) reported an efficient synthesis of diastereomers of a compound structurally similar to tert-butyl 3-oxo-2-oxa-5-azabicyclo[4.3.0]nonane. This synthesis is significant for peptide-based drug discovery, involving Michael addition and hydrogenolysis to form a fused ring system (Mandal et al., 2005).

Chiral Compound Synthesis : Moriguchi et al. (2014) also synthesized a chiral variant of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This synthesis was achieved without using chiral catalysts or enzymes, highlighting its potential for efficient chiral drug synthesis (Moriguchi et al., 2014).

Synthesis of Spirocyclic Compounds : Moskalenko and Boev (2012) worked on the synthesis of spirocyclic 3-oxotetrahydrofurans, which are important for producing biologically active heterocyclic compounds. This research contributes to the broader understanding of the synthesis and applications of bicyclic compounds like tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Moskalenko & Boev, 2012).

Development of New Scaffolds for Substituted Piperidines : Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a scaffold for substituted piperidines, using a process involving regioselective ring-opening. This research is pertinent to the development of novel chemical structures for pharmaceutical applications (Harmsen et al., 2011).

Synthesis of Piperidine Derivatives : Moskalenko and Boev (2014) synthesized piperidine derivatives fused to a tetrahydrofuran ring. This synthesis is significant for the development of new chemical entities with potential pharmaceutical applications (Moskalenko & Boev, 2014).

properties

IUPAC Name |

tert-butyl (1R,2S,5R,6S)-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-10-8-5-4-7(6-8)9(10)11(14)15/h7-10H,4-6H2,1-3H3/t7-,8+,9+,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQETWINOIJFTEK-JLIMGVALSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2C3CCC(C3)C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

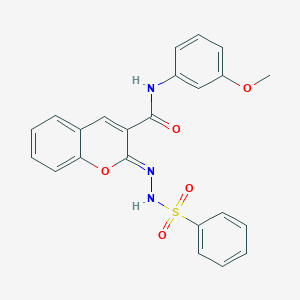

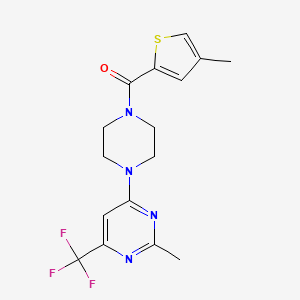

![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2568361.png)

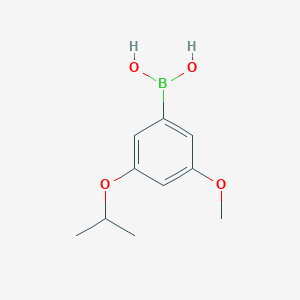

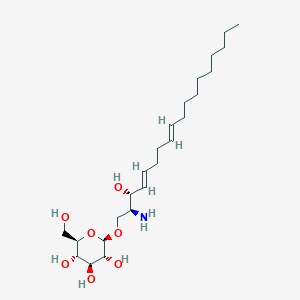

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2568369.png)

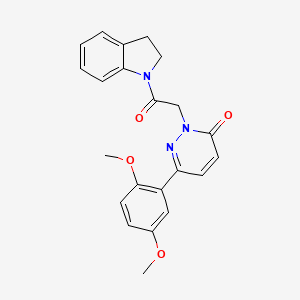

![3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2568370.png)

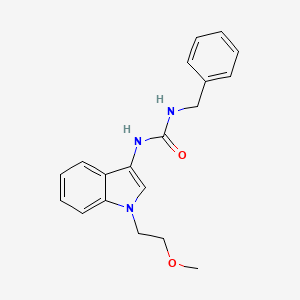

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2568371.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2568372.png)